molecular formula C11H8N4O B13863056 2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol CAS No. 62052-34-0

2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol

Cat. No.: B13863056
CAS No.: 62052-34-0
M. Wt: 212.21 g/mol
InChI Key: KIAWFGKAKGASFN-UHFFFAOYSA-N
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Description

2-(triazolo[4,5-b]pyridin-3-yl)phenol is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a phenol group attached at the 3-position of the triazole ring. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(triazolo[4,5-b]pyridin-3-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyridine with phenyl isocyanate to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(triazolo[4,5-b]pyridin-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(triazolo[4,5-b]pyridin-3-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(triazolo[4,5-b]pyridin-3-yl)phenol involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the phenol group can participate in redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(triazolo[4,5-b]pyridin-3-yl)phenol is unique due to its fused triazole-pyridine structure, which imparts distinct electronic and steric properties. This uniqueness enhances its potential as a versatile scaffold for drug design and development .

Properties

CAS No.

62052-34-0

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

IUPAC Name

2-(triazolo[4,5-b]pyridin-3-yl)phenol

InChI

InChI=1S/C11H8N4O/c16-10-6-2-1-5-9(10)15-11-8(13-14-15)4-3-7-12-11/h1-7,16H

InChI Key

KIAWFGKAKGASFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=CC=N3)N=N2)O

Origin of Product

United States

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